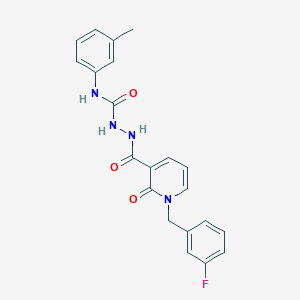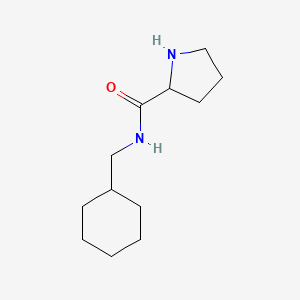
N-(cyclohexylmethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(cyclohexylmethyl)pyrrolidine-2-carboxamide” is a compound with the CAS Number: 1249312-30-8 . It has a molecular weight of 210.32 and its IUPAC name is N-(cyclohexylmethyl)-2-pyrrolidinecarboxamide .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide” is represented by the InChI code: 1S/C12H22N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H,14,15) .Chemical Reactions Analysis
The pyrrolidine ring, a key component of “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“N-(cyclohexylmethyl)pyrrolidine-2-carboxamide” is a powder at room temperature .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like N-(cyclohexylmethyl)pyrrolidine-2-carboxamide, are widely utilized in medicinal chemistry for developing compounds to treat human diseases. Their saturated nature allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage due to pseudorotation. The diverse synthetic strategies for pyrrolidine compounds highlight their role in designing drugs with varying biological profiles. The stereogenicity of pyrrolidine carbons is particularly significant, influencing the biological activity of drug candidates through different binding modes to enantioselective proteins (Li Petri et al., 2021).
Stereochemistry and Biological Activity
Stereochemistry plays a critical role in the biological activity of pyrrolidine derivatives. The configuration of stereocenters in compounds like phenylpiracetam demonstrates the relationship between stereochemistry and pharmacological properties, showcasing the necessity of selecting the most effective stereoisomer for therapeutic use. This emphasizes the importance of understanding the stereochemical aspects of pyrrolidine derivatives for enhancing their pharmacological profile (Veinberg et al., 2015).
Synthesis of N-heterocycles
Pyrrolidine derivatives serve as precursors in the synthesis of various N-heterocycles, important for natural products and therapeutically relevant compounds. The use of chiral sulfinamides, including tert-butanesulfinamide, for asymmetric synthesis of pyrrolidines highlights the versatility of pyrrolidine scaffolds in creating bioactive molecules. This methodology provides access to structurally diverse compounds, underscoring the potential of pyrrolidine derivatives in synthesizing biologically active heterocycles (Philip et al., 2020).
Biological Significance of Pyrrolidine Derivatives
Pyrrolidine derivatives exhibit a wide range of biological and medicinal applications. Their role in forming coordination as well as hydrogen bonds makes them suitable for use as sensing probes and therapeutic agents. The diverse biological applications of pyrrolidine and its derivatives underscore their importance in developing new therapeutic strategies (Jindal & Kaur, 2021).
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring, a key component of “N-(cyclohexylmethyl)pyrrolidine-2-carboxamide”, continues to be a focus of research due to its presence in numerous biologically active compounds . Future research will likely continue to explore the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXKTBOYKNPTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

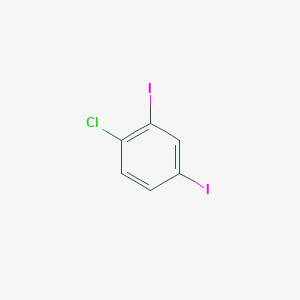
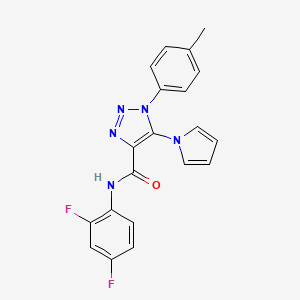
![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine](/img/structure/B2397451.png)
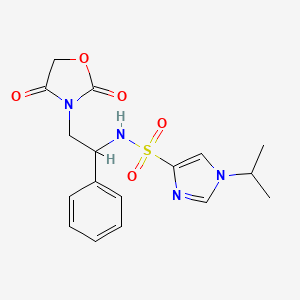
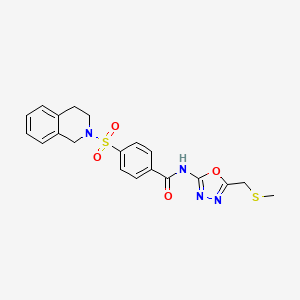
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)
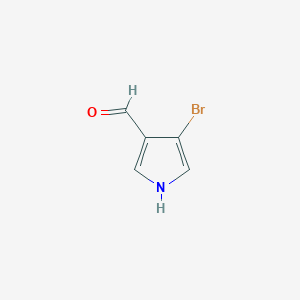
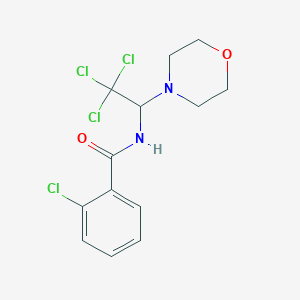
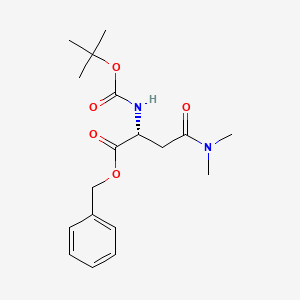
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)
